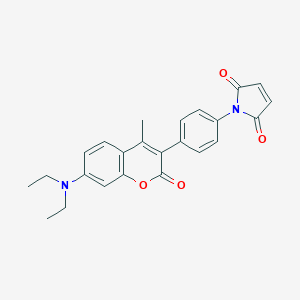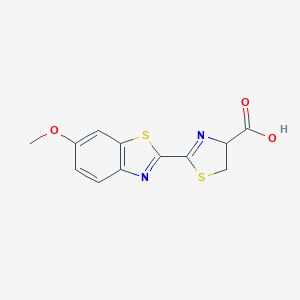
Ethinyl estradiol 17-hemisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethinyl estradiol 17-hemisuccinate (EEHS) is a synthetic derivative of estradiol, a natural hormone found in the human body. EEHS has been widely used in scientific research to study the biochemical and physiological effects of estradiol on various systems in the body.
Mecanismo De Acción
Ethinyl estradiol 17-hemisuccinate acts as an agonist for the estrogen receptor, which is found in various tissues throughout the body. When Ethinyl estradiol 17-hemisuccinate binds to the estrogen receptor, it activates a signaling pathway that leads to changes in gene expression. These changes in gene expression can result in a variety of physiological effects, including changes in bone density, cardiovascular health, and reproductive health.
Efectos Bioquímicos Y Fisiológicos
Ethinyl estradiol 17-hemisuccinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone density, reduce the risk of cardiovascular disease, and improve reproductive health. Ethinyl estradiol 17-hemisuccinate has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethinyl estradiol 17-hemisuccinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in organic solvents, making it easy to work with in the lab. However, Ethinyl estradiol 17-hemisuccinate has some limitations for lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Ethinyl estradiol 17-hemisuccinate can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Ethinyl estradiol 17-hemisuccinate. One area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of immune function. Ethinyl estradiol 17-hemisuccinate has been shown to have immunomodulatory effects, and further research in this area could lead to the development of new treatments for autoimmune diseases. Another area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of metabolism. Ethinyl estradiol 17-hemisuccinate has been shown to improve glucose tolerance and insulin sensitivity, and further research in this area could lead to the development of new treatments for metabolic disorders such as diabetes.
Métodos De Síntesis
Ethinyl estradiol 17-hemisuccinate is synthesized by reacting estradiol with succinic anhydride in the presence of a catalyst such as pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
Ethinyl estradiol 17-hemisuccinate has been used in various scientific research studies to investigate the effects of estradiol on different systems in the body. It has been used to study the effects of estradiol on bone density, cardiovascular health, and reproductive health. Ethinyl estradiol 17-hemisuccinate has also been used to study the effects of estradiol on the brain and nervous system.
Propiedades
Número CAS |
138219-86-0 |
|---|---|
Nombre del producto |
Ethinyl estradiol 17-hemisuccinate |
Fórmula molecular |
C24H28O5 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H28O5/c1-3-24(29-22(28)9-8-21(26)27)13-11-20-19-6-4-15-14-16(25)5-7-17(15)18(19)10-12-23(20,24)2/h1,5,7,14,18-20,25H,4,6,8-13H2,2H3,(H,26,27)/t18-,19-,20+,23+,24+/m1/s1 |
Clave InChI |
QAMBZAFJJRRREH-WOLONVGXSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Sinónimos |
17 beta-hemisuccinyl-17-ethynylestradiol ethinyl estradiol 17-hemisuccinate ethynyl estradiol 17 beta-hemisuccinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



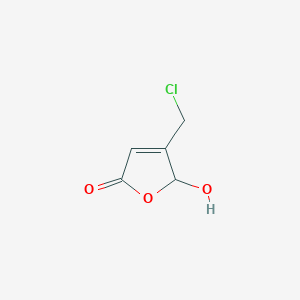
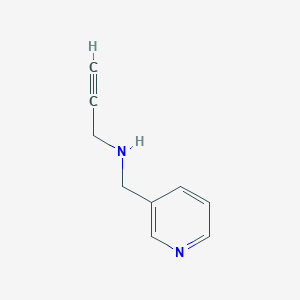
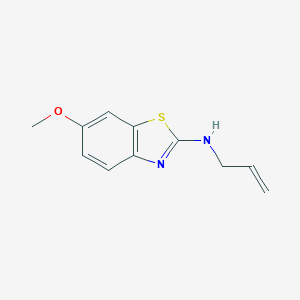
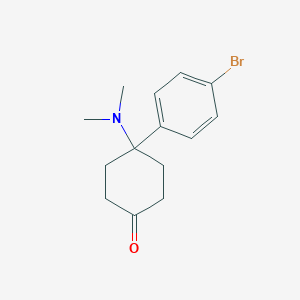
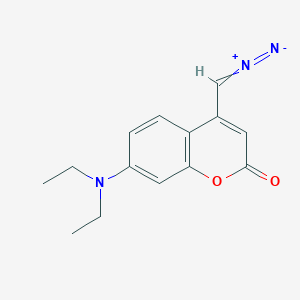
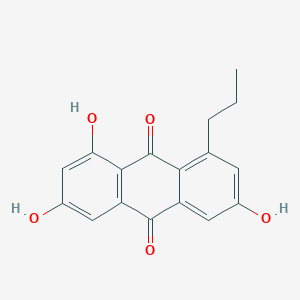
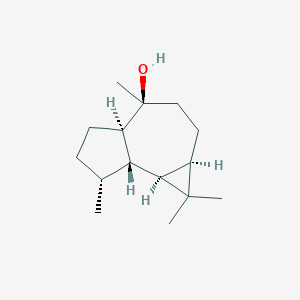
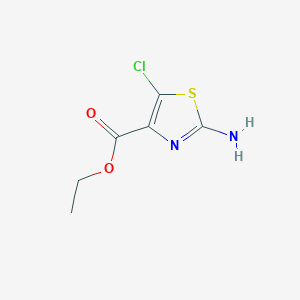
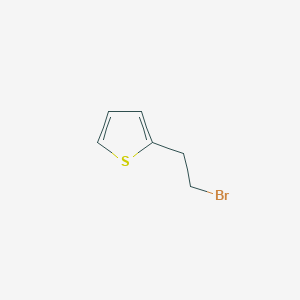
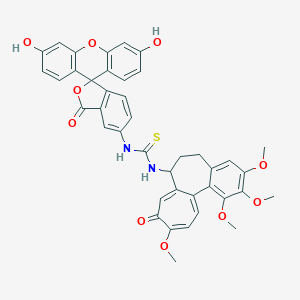
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
